

Structure-Activity Relationship (SAR) of GPR183 Modulators: A Comparative Guide

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Compound of Interest

Compound Name: *Gpr183-IN-1*

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This guide provides a comparative analysis of the structure-activity relationships (SAR) of synthetic modulators targeting the G protein-coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced gene 2 (EBI2). GPR183 is a chemotactic receptor primarily activated by the endogenous oxysterol $7\alpha,25$ -dihydroxycholesterol ($7\alpha,25$ -OHC) and plays a significant role in immune cell migration and inflammation.^[1] The modulation of GPR183 activity with small molecules, both agonists and antagonists, presents a promising therapeutic strategy for various inflammatory and autoimmune diseases. This document focuses on the SAR of a series of GPR183 agonists derived from an antagonist scaffold, providing quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental procedures.

Comparative Structure-Activity Relationship Data

The following table summarizes the structure-activity relationship for a series of GPR183 agonists developed from the piperazine diamide core of the known GPR183 antagonist, NIBR189.^[1] The activity of these compounds was assessed using a calcium mobilization assay in CHO-K1 cells transiently transfected with GPR183 and a chimeric $G\alpha$ subunit. The data highlights how modifications to the chemical scaffold influence agonist potency (EC₅₀).

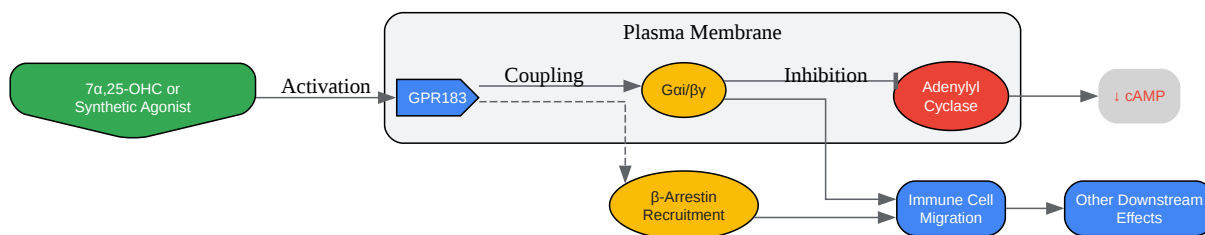
Compound ID	Structure	EC50 (nM)[1]
1	Endogenous Agonist (7 α ,25-OHC)	17
15	209	
16	179	
92	Not explicitly stated in the provided text, but noted to have similar potency to compounds 15 and 16.	

Key SAR Observations:

- The transition from an antagonist (NIBR189, not shown) to an agonist was achieved by modifying the piperazine diamide scaffold.[1]
- Compounds 15 and 16 emerged as the most promising agonists from an initial screening, demonstrating acceptable efficacy and potency in the nanomolar range.[1]
- Further chemical synthesis and testing of related compounds, such as compound 92, revealed that it is possible to maintain agonist activity with similar potency to the initial hits.[1]

GPR183 Signaling Pathway

Activation of GPR183 by its endogenous ligand 7 α ,25-OHC or synthetic agonists initiates a signaling cascade through the G α i subunit of the heterotrimeric G protein. This leads to downstream effects, including the modulation of adenylyl cyclase activity and the recruitment of β -arrestin, ultimately influencing immune cell migration.



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Caption: GPR183 signaling cascade upon agonist binding.

Experimental Protocols

Calcium Mobilization Assay

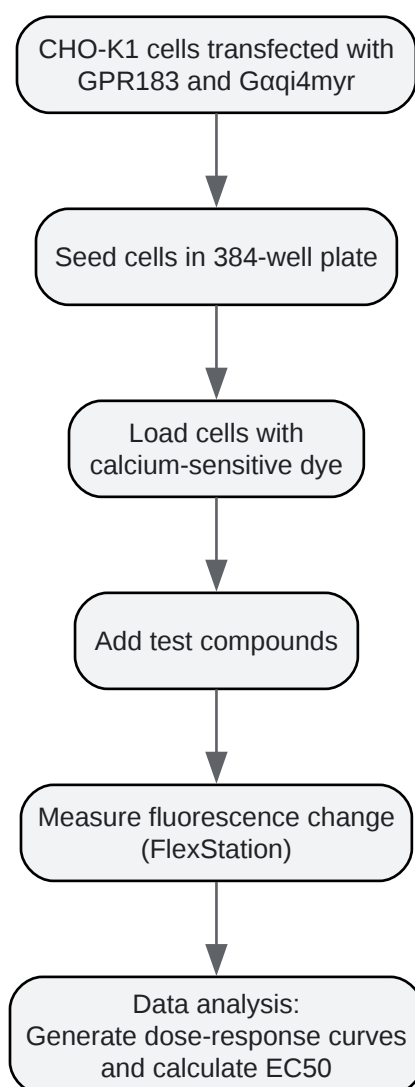
This assay is a primary method for assessing the G protein-dependent signaling of GPR183.

Principle: GPR183 couples to the Gαi subunit. To enable a calcium readout, cells are co-transfected with a chimeric Gα subunit (Gαq_i4myr) that redirects the Gαi signal to the Gαq pathway, leading to the release of intracellular calcium upon receptor activation. This calcium influx is detected by a fluorescent indicator.^[1]

Protocol:

- **Cell Culture and Transfection:** CHO-K1 cells are cultured in appropriate media. For the assay, cells are transiently transfected with a plasmid encoding for human GPR183 and a plasmid for the chimeric Gα subunit Gq_i4myr.
- **Cell Plating:** Transfected cells are seeded into 384-well microplates and incubated to allow for cell adherence and protein expression.
- **Dye Loading:** The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.

- **Compound Addition:** The plate is placed in a fluorescence plate reader (e.g., a FlexStation). Test compounds (agonists) at various concentrations are added to the wells.
- **Signal Detection:** The fluorescence intensity is measured immediately after compound addition and for a set duration (e.g., 100 seconds) to capture the peak calcium response.^[1]
- **Data Analysis:** The change in fluorescence over time is recorded. The maximum fluorescence signal is used to determine the agonist response. Dose-response curves are generated by plotting the response against the logarithm of the agonist concentration to calculate EC50 values.



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Caption: Workflow for the GPR183 calcium mobilization assay.

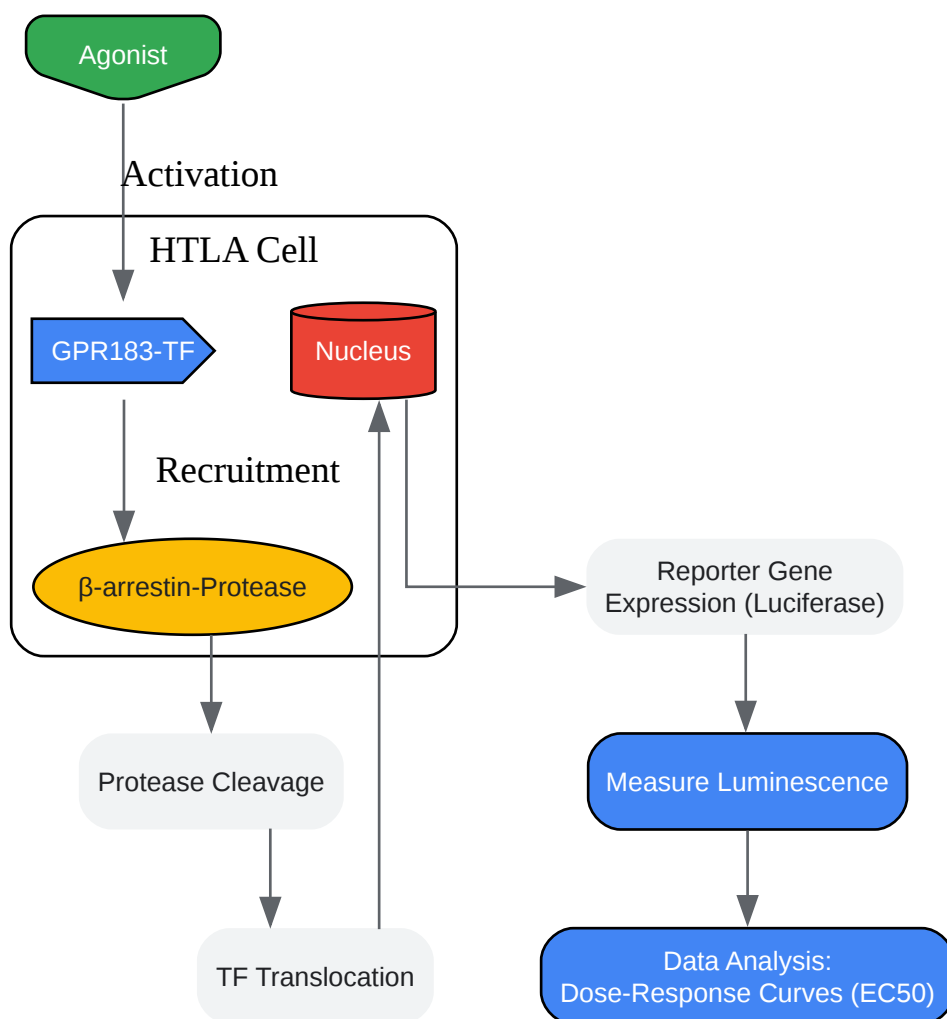
β-Arrestin Recruitment Assay (Tango Assay)

This assay measures the G protein-independent signaling of GPR183 through the recruitment of β-arrestin.

Principle: The Tango assay utilizes a genetically engineered cell line (e.g., HTLA cells) that expresses a GPR183-transcription factor fusion protein and a β-arrestin-protease fusion protein. Upon agonist-induced receptor activation, β-arrestin is recruited to the receptor, bringing the protease in proximity to its cleavage site on the fusion protein. This cleavage releases the transcription factor, which then translocates to the nucleus and drives the expression of a reporter gene, typically luciferase. The resulting luminescence is proportional to the extent of β-arrestin recruitment.

Protocol:

- **Cell Culture and Transfection:** HTLA cells are transfected with a plasmid encoding the GPR183-Tango construct.
- **Cell Plating:** Transfected cells are seeded into 96-well or 384-well white, clear-bottom microplates and allowed to adhere overnight.
- **Compound Incubation:** Test compounds at various concentrations are added to the cells, and the plates are incubated for a prolonged period (e.g., overnight) to allow for reporter gene expression.
- **Lysis and Luminescence Detection:** A luciferase substrate is added to the wells to lyse the cells and initiate the luminescent reaction.
- **Signal Measurement:** The luminescence is measured using a plate reader.
- **Data Analysis:** The luminescent signal is normalized to a control, and dose-response curves are generated to determine the potency (EC50) and efficacy of the compounds for β-arrestin recruitment.



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References

- 1. Discovery of GPR183 Agonists Based on an Antagonist Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
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